4-(4-Bromophenyl)-2-chlorothiazole
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Overview
Description
4-(4-Bromophenyl)-2-chlorothiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group at the 4-position and a chlorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-chlorothiazole typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and chlorine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-bromobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then chlorinated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize cost-effective and readily available starting materials, along with catalysts and reagents that ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-chlorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promising anticancer activity, particularly against breast cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-chlorothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis, while its anticancer effects are linked to the disruption of cellular processes in cancer cells . The compound’s ability to bind to specific receptors and enzymes plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another brominated aromatic compound with different functional groups and applications.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents, such as sulfathiazole and tiazofurin.
Uniqueness
4-(4-Bromophenyl)-2-chlorothiazole is unique due to its specific combination of bromophenyl and chlorothiazole moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGXNMKQSFBNSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507295 |
Source
|
Record name | 4-(4-Bromophenyl)-2-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-33-1 |
Source
|
Record name | 4-(4-Bromophenyl)-2-chloro-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(4-bromophenyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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